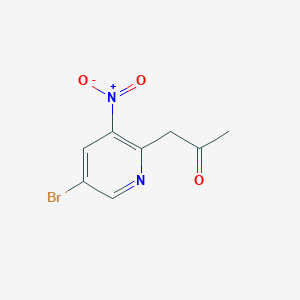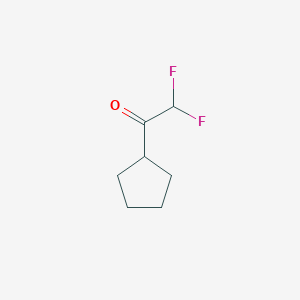
1-Cyclopentyl-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-2,2-difluoroethan-1-one is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. The compound is characterized by the presence of a cyclopentyl ring attached to a difluoroethanone moiety, making it an interesting subject for chemical and biological studies.
Méthodes De Préparation
The synthesis of 1-Cyclopentyl-2,2-difluoroethan-1-one involves several synthetic routes and reaction conditions. One common method includes the reaction of cyclopentanone with difluoroacetic acid or its derivatives under specific conditions. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Cyclopentyl-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The difluoroethanone moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopentyl-2,2-difluoroethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopentyl-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
1-Cyclopentyl-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-2,2,2-trifluoroethan-1-ol: Similar structure but with an additional fluorine atom.
1-Cyclopentyl-2,2-difluoroethan-1-amine: Contains an amine group instead of a ketone group.
The uniqueness of this compound lies in its specific difluoroethanone moiety, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C7H10F2O |
|---|---|
Poids moléculaire |
148.15 g/mol |
Nom IUPAC |
1-cyclopentyl-2,2-difluoroethanone |
InChI |
InChI=1S/C7H10F2O/c8-7(9)6(10)5-3-1-2-4-5/h5,7H,1-4H2 |
Clé InChI |
JZJBUMLNJWXSLO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


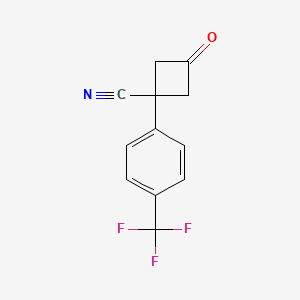
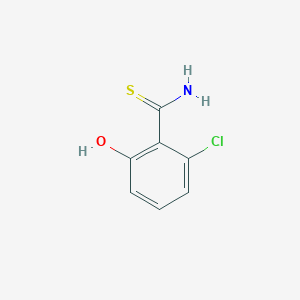
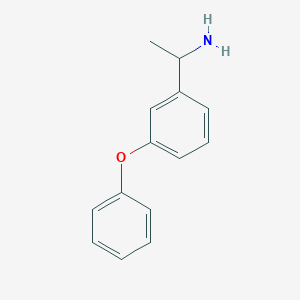

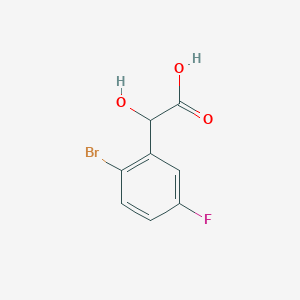
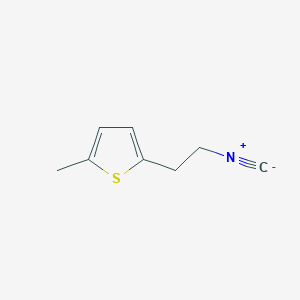
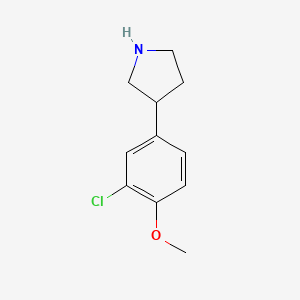

![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
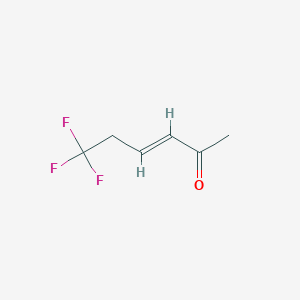
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
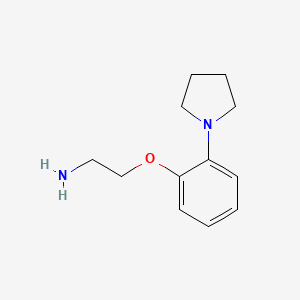
![3-Amino-3-(7-chlorobenzo[d][1,3]dioxol-5-yl)propan-1-ol](/img/structure/B13607442.png)
